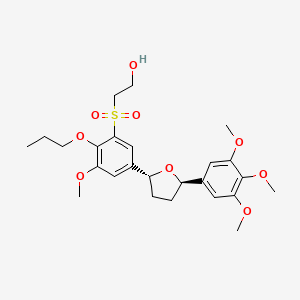

(R,R)-MK 287

Description

Properties

CAS No. |

143490-81-7 |

|---|---|

Molecular Formula |

C25H34O9S |

Molecular Weight |

510.6 g/mol |

IUPAC Name |

2-[3-methoxy-2-propoxy-5-[(2R,5R)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol |

InChI |

InChI=1S/C25H34O9S/c1-6-10-33-25-22(31-4)14-17(15-23(25)35(27,28)11-9-26)19-8-7-18(34-19)16-12-20(29-2)24(32-5)21(13-16)30-3/h12-15,18-19,26H,6-11H2,1-5H3/t18-,19-/m1/s1 |

InChI Key |

WXIDMVGKJBAEFP-RTBURBONSA-N |

Isomeric SMILES |

CCCOC1=C(C=C(C=C1S(=O)(=O)CCO)[C@H]2CC[C@@H](O2)C3=CC(=C(C(=C3)OC)OC)OC)OC |

Canonical SMILES |

CCCOC1=C(C=C(C=C1S(=O)(=O)CCO)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC |

Appearance |

Solid powder |

Other CAS No. |

143490-81-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-((3-methoxy-5-(2-hydroxyethylsulfonyl)-4-propoxyl)-phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran 2-(3-methoxy-4-propoxy-5-(ethanolsulphonyl)phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran L 668,750 L 668750 L 680573 L 680574 L-668750 L-680573 L-680574 MK 287 MK 287, (2R-trans)-isomer MK 287, (trans-(+-))-isomer MK-287 |

Origin of Product |

United States |

Foundational & Exploratory

(R,R)-MK-287: A Comprehensive Technical Guide to a Potent Platelet-Activating Factor Receptor Antagonist

(R,R)-MK-287 , also known as L-680,574, is a synthetic molecule belonging to the tetrahydrofuran class of compounds. It has garnered significant interest within the scientific community for its potent and selective antagonist activity against the platelet-activating factor (PAF) receptor. This document provides a detailed overview of its chemical structure, properties, and biological activity, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Table 1: Chemical and Physical Properties of (R,R)-MK-287

| Property | Value | Source |

| CAS Number | 143490-81-7 | [1] |

| Synonyms | L-680,574 | [1] |

| Molecular Formula | C₂₅H₃₄O₉S | [2] |

| Molecular Weight | 510.60 g/mol | [3] |

| Appearance | Solid | [1] |

Biological Activity and Pharmacological Data

(R,R)-MK-287 functions as a competitive antagonist of the PAF receptor, thereby inhibiting the binding of platelet-activating factor. This interaction has been quantified through various in vitro and in vivo studies, demonstrating its high affinity and efficacy.

Table 2: In Vitro Binding Affinity and Potency of (R,R)-MK-287

| Assay | Tissue/Cell Type | Parameter | Value (nM) | Source |

| [³H]C18-PAF Binding Inhibition | Human Platelets | Kᵢ | 6.1 | [1] |

| [³H]C18-PAF Binding Inhibition | Human Polymorphonuclear Leukocytes (PMNs) | Kᵢ | 3.2 | [1] |

| [³H]C18-PAF Binding Inhibition | Human Lung Membranes | Kᵢ | 5.49 | [1] |

| PAF-Induced Platelet Aggregation | Human Platelets | ED₅₀ | 56 | [1] |

| PAF-Induced Elastase Release | Human PMNs | ED₅₀ | 4.4 | [1] |

Table 3: In Vivo Efficacy of (R,R)-MK-287

| Model | Effect | Parameter | Value (mg/kg) | Route | Source |

| Mouse | Inhibition of PAF-induced lethality | ED₅₀ | 0.8 | p.o. | [1] |

| Guinea Pig | Inhibition of PAF-induced bronchospasm | ED₅₀ | 0.18 | i.v. | [1] |

Mechanism of Action: PAF Receptor Signaling Pathway

Platelet-activating factor is a potent phospholipid activator that mediates a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. It exerts its effects by binding to the G-protein coupled PAF receptor. (R,R)-MK-287, as a competitive antagonist, blocks this initial binding step, thereby inhibiting the downstream signaling cascade.

Caption: PAF Receptor Signaling Pathway and Inhibition by (R,R)-MK-287.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following outlines the general procedures for the key assays mentioned.

[³H]C18-PAF Binding Inhibition Assay

This competitive binding assay is employed to determine the affinity of (R,R)-MK-287 for the PAF receptor.

Caption: Workflow for the [³H]C18-PAF Binding Inhibition Assay.

Methodology:

-

Membrane Preparation: Isolation of crude membrane fractions from human platelets, PMNs, or lung tissue through differential centrifugation.

-

Incubation: A fixed concentration of [³H]C18-PAF is incubated with the prepared membranes in the presence of varying concentrations of (R,R)-MK-287.

-

Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate membrane-bound radioligand from the unbound fraction.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of (R,R)-MK-287 that inhibits 50% of the specific binding of [³H]C18-PAF (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

PAF-Induced Platelet Aggregation Assay

This functional assay assesses the ability of (R,R)-MK-287 to inhibit the physiological response of platelets to PAF.

Methodology:

-

Platelet Preparation: Platelet-rich plasma (PRP) is obtained from fresh human blood by centrifugation.

-

Pre-incubation: PRP is pre-incubated with varying concentrations of (R,R)-MK-287 or vehicle control.

-

Aggregation Induction: Platelet aggregation is initiated by the addition of a sub-maximal concentration of PAF.

-

Measurement: Aggregation is monitored by measuring the change in light transmission through the platelet suspension over time using an aggregometer.

-

Data Analysis: The concentration of (R,R)-MK-287 that causes 50% inhibition of the PAF-induced aggregation (ED₅₀) is determined.

Conclusion

(R,R)-MK-287 is a highly potent and selective antagonist of the PAF receptor, demonstrating significant inhibitory activity in both in vitro and in vivo models. Its well-characterized pharmacological profile makes it a valuable tool for research into the physiological and pathological roles of platelet-activating factor and a potential lead compound for the development of novel therapeutics targeting PAF-mediated conditions. Further investigation into its pharmacokinetic and safety profiles is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Core Mechanism of Action of MK-2866 (Enobosarm)

Disclaimer: Initial analysis of the topic "(R,R)-MK 287" revealed a likely confusion with the similarly named compound MK-2866 . (R,R)-MK-287 is a potent and selective platelet-activating factor (PAF) receptor antagonist, with a mechanism of action centered on inhibiting PAF-induced cellular responses.[1][2] Its therapeutic potential lies in treating conditions mediated by PAF, such as inflammation and allergic reactions.[3] However, the detailed requirements of this request for data on signaling pathways, anabolic activity, and specific experimental protocols are characteristic of research into Selective Androgen Receptor Modulators (SARMs). The most prominent SARM with a similar designation is MK-2866, also known as Enobosarm or Ostarine. Therefore, this guide will focus on the mechanism of action of MK-2866 (Enobosarm) .

Introduction to MK-2866 (Enobosarm)

MK-2866 (Enobosarm) is a non-steroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM). It was developed to elicit the therapeutic benefits of androgens, such as promoting muscle and bone growth, while minimizing the undesirable androgenic side effects in other tissues like the prostate and skin.[4] This tissue selectivity is the hallmark of SARMs and the primary focus of their mechanism of action.

Core Mechanism of Action: Selective Androgen Receptor Agonism

The fundamental mechanism of action of MK-2866 is its function as a selective agonist for the androgen receptor (AR). Upon entering the cell, MK-2866 binds to the ligand-binding domain (LBD) of the AR. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins and subsequent translocation of the MK-2866-AR complex into the nucleus.

Within the nucleus, the activated complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins in a tissue-specific manner, which ultimately modulates the transcription of androgen-responsive genes. In anabolic tissues such as skeletal muscle and bone, MK-2866 promotes the recruitment of co-activators, leading to an increase in the synthesis of proteins involved in muscle hypertrophy and bone formation.[5] Conversely, in androgenic tissues like the prostate, it is hypothesized to induce a conformational change in the AR that does not favor the recruitment of co-activators necessary for the full androgenic response, or may even recruit co-repressors.

Signaling Pathway of MK-2866 in Skeletal Muscle

Caption: MK-2866 binds to the androgen receptor, leading to gene transcription and muscle growth.

Quantitative Data

The following tables summarize key quantitative data for MK-2866 (Enobosarm).

Table 1: In Vitro Activity of MK-2866

| Parameter | Value | Assay System | Reference |

| Binding Affinity (Ki) | 3.8 nM | Competitive radioligand binding assay with [3H]-mibolerone in rat cytosol | [6] |

| Functional Potency (EC50) | ~10 nM | Transcriptional activation in CV-1 cells with human AR | [7] |

Table 2: In Vivo Anabolic and Androgenic Potency of MK-2866 in Castrated Rats

| Tissue | ED50 (mg/day) | Interpretation | Reference |

| Levator Ani Muscle | 0.03 | High anabolic potency | [6] |

| Prostate | 0.12 | Lower androgenic potency | [6] |

| Seminal Vesicles | 0.39 | Lower androgenic potency | [6] |

Table 3: Clinical Efficacy of MK-2866 in Humans

| Population | Dose | Duration | Change in Lean Body Mass | Reference |

| Healthy elderly men and postmenopausal women | 3 mg/day | 3 months | +1.4 kg vs. placebo | [8] |

| Cancer patients with muscle wasting | 3 mg/day | 16 weeks | Significant increase vs. placebo | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of MK-2866 are provided below.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of MK-2866 for the androgen receptor.

Principle: This assay measures the ability of a test compound (MK-2866) to compete with a radiolabeled ligand (e.g., [3H]-mibolerone) for binding to the androgen receptor in a tissue or cell lysate.

Materials:

-

Rat ventral prostate cytosol (source of AR)

-

[3H]-mibolerone (radioligand)

-

MK-2866 (test compound)

-

Triamcinolone acetonide (to block binding to progesterone receptors)

-

Hydroxyapatite slurry (to separate bound from free radioligand)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of MK-2866 (e.g., 0.01 nM to 5000 nM).

-

In assay tubes, incubate increasing concentrations of MK-2866 with rat prostate cytosol, a saturating concentration of [3H]-mibolerone (e.g., 1 nM), and triamcinolone acetonide (e.g., 1000 nM).

-

Incubate the mixture at 4°C for 18 hours to reach equilibrium.

-

Add hydroxyapatite slurry to each tube to adsorb the AR-ligand complexes.

-

Wash the slurry to remove unbound radioligand.

-

Elute the bound radioligand and quantify the radioactivity using a scintillation counter.

-

Plot the percentage of inhibition of radioligand binding against the concentration of MK-2866.

-

Determine the IC50 value (concentration of MK-2866 that inhibits 50% of radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.[6][9]

Androgen Receptor Transcriptional Activation Assay

Objective: To determine the functional potency (EC50) of MK-2866 as an AR agonist.

Principle: This cell-based assay uses a reporter gene (e.g., luciferase) under the control of an ARE. Activation of the AR by a ligand like MK-2866 leads to the expression of the reporter gene, which can be quantified.

Materials:

-

Mammalian cell line (e.g., CV-1 or HEK293T)

-

Expression vector for human AR

-

Reporter vector containing an ARE-driven luciferase gene

-

Control vector with a constitutively expressed reporter (e.g., β-galactosidase or Renilla luciferase) for normalization

-

Transfection reagent

-

MK-2866 and a reference agonist (e.g., DHT)

-

Luciferase assay reagents and a luminometer

Procedure:

-

Co-transfect the cells with the AR expression vector, the ARE-luciferase reporter vector, and the control vector.

-

After transfection, treat the cells with various concentrations of MK-2866 or the reference agonist for 14-16 hours.

-

Lyse the cells and measure the luciferase and control reporter activities.

-

Normalize the luciferase activity to the control reporter activity to account for variations in transfection efficiency and cell viability.

-

Plot the normalized reporter activity against the concentration of MK-2866.

-

Determine the EC50 value (concentration of MK-2866 that produces 50% of the maximal response) from the dose-response curve.[7][10][11]

In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay)

Objective: To evaluate the tissue-selective anabolic and androgenic effects of MK-2866 in an animal model.

Principle: In castrated male rats, androgen-sensitive tissues like the prostate and seminal vesicles atrophy, while the levator ani muscle (an indicator of anabolic activity) also decreases in weight. The ability of a compound to restore the weight of these tissues is a measure of its androgenic and anabolic activity.

Materials:

-

Orchidectomized (castrated) male rats

-

MK-2866

-

Vehicle control

-

Testosterone propionate (positive control)

Procedure:

-

Acclimate the castrated rats for a period after surgery.

-

Administer MK-2866 orally at various doses daily for a set duration (e.g., 14 days).

-

Include a vehicle control group and a positive control group (e.g., testosterone propionate administered subcutaneously).

-

At the end of the treatment period, euthanize the animals and carefully dissect and weigh the levator ani muscle, ventral prostate, and seminal vesicles.

-

Compare the organ weights of the treated groups to the control groups.

-

Determine the ED50 values for the effects on each tissue to assess tissue selectivity.[12]

Experimental Workflow Visualization

Caption: A typical workflow for the preclinical and clinical development of a SARM like MK-2866.

Conclusion

MK-2866 (Enobosarm) exerts its effects through a well-defined mechanism of selective androgen receptor agonism. Its ability to preferentially activate the AR in anabolic tissues while having a reduced impact on androgenic tissues has been demonstrated through a combination of in vitro binding and functional assays, as well as in vivo animal models. The quantitative data from these studies, along with clinical trial results, support its profile as a tissue-selective anabolic agent. The experimental protocols outlined provide a framework for the continued investigation and characterization of SARMs in drug development.

References

- 1. MK 287: a potent, specific, and orally active receptor antagonist of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MK-287 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. The Potential of SARMs and Antimyostatin Agents in Addressing Lean Body Mass Loss From GLP‐1 Agonists: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurodiagnostico.com [eurodiagnostico.com]

- 7. MK-2866 (GTx 024) | selective androgen receptor modulator (SARM)| Androgen Receptor inhibitor | CAS 841205-47-8 | Enobosarm, GTx024, MK2866, GTx-024, MK-2866| InvivoChem [invivochem.com]

- 8. GTx, Inc. Announces That Ostarine Achieved Primary Endpoint Of Lean Body Mass And A Secondary Endpoint Of Improved Functional Performance In A Phase II Clinical Trial And Reacquisition Of Full Rights To GTx SARM Program - BioSpace [biospace.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. eubopen.org [eubopen.org]

- 11. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

(R,R)-MK-287: A Technical Guide to its Interaction with the Platelet-Activating Factor Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of (R,R)-MK-287, a potent and selective antagonist of the Platelet-Activating Factor Receptor (PAFR). This document outlines the quantitative binding data, detailed experimental methodologies for assessing receptor interaction, and a visualization of the associated signaling pathways.

Quantitative Binding and Functional Data

(R,R)-MK-287, also known as L-680,573, demonstrates high-affinity binding to the Platelet-Activating Factor Receptor. Its interaction is characterized by its inhibitory constant (Kᵢ) and its effective dose for functional inhibition (ED₅₀). The binding is stereospecific, with the (R,R)-enantiomer being significantly more potent than its counterparts. The inhibitory effect of (R,R)-MK-287 on the PAFR is competitive in nature. The compound shows selectivity for the PAFR, with no significant binding to other receptors such as those for leukotrienes (LTB₄, LTC₄), C5a, or formyl-methionyl-leucyl-phenylalanine (FMLP) at concentrations up to 1-10 µM.

| Parameter | Tissue/Cell Type | Value (nM) |

| Kᵢ | Human Platelet Membranes | 6.1 ± 1.5 |

| Human Polymorphonuclear Leukocyte (PMN) Membranes | 3.2 ± 0.7 | |

| Human Lung Membranes | 5.49 ± 2.3 | |

| Kₔ | Human Platelet Membranes | 2.1 ± 0.6 |

| Human PMN Membranes | 2.9 ± 1.2 | |

| ED₅₀ | PAF-induced aggregation of platelets in plasma | 56 ± 38 |

| PAF-induced aggregation of gel-filtered platelets | 1.5 ± 0.5 | |

| PAF-induced elastase release from PMNs | 4.4 ± 2.6 |

Experimental Protocols

The characterization of (R,R)-MK-287's interaction with the PAFR relies on established in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound (e.g., (R,R)-MK-287) for the PAFR by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Membrane Preparation: Human platelet, polymorphonuclear leukocyte (PMN), or lung membranes.

-

Radioligand: [³H]C₁₈-PAF (Platelet-Activating Factor, with a tritiated C18 alkyl chain).

-

Test Compound: (R,R)-MK-287.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, and 0.25% bovine serum albumin (BSA).

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.

-

Scintillation Cocktail.

-

Glass fiber filters.

Procedure:

-

Incubation Mixture Preparation: In individual assay tubes, combine the membrane preparation, a fixed concentration of [³H]C₁₈-PAF (typically at or below its Kₔ value), and varying concentrations of the unlabeled test compound ((R,R)-MK-287).

-

Total and Nonspecific Binding:

-

For total binding , omit the test compound.

-

For nonspecific binding , include a high concentration of unlabeled PAF (e.g., 1 µM) to saturate the receptors.

-

-

Incubation: Incubate the mixture at 25°C for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Radioligand Binding Assay Workflow

Functional Assay: PAF-Induced Platelet Aggregation

This assay measures the ability of (R,R)-MK-287 to inhibit the physiological response of platelets to PAF activation.

Materials:

-

Platelet-Rich Plasma (PRP) or Gel-Filtered Platelets.

-

Platelet Aggregometer.

-

Platelet-Activating Factor (PAF).

-

Test Compound: (R,R)-MK-287.

-

Saline or appropriate buffer.

Procedure:

-

Platelet Preparation: Prepare PRP from fresh human blood or isolate platelets by gel filtration.

-

Pre-incubation: Pre-incubate the platelet suspension with varying concentrations of (R,R)-MK-287 or vehicle control for a specified time at 37°C in the aggregometer cuvette.

-

Stimulation: Add a submaximal concentration of PAF to induce platelet aggregation.

-

Measurement: Monitor the change in light transmittance through the platelet suspension over time using the platelet aggregometer. An increase in light transmittance corresponds to platelet aggregation.

-

Data Analysis: Determine the maximal aggregation response for each concentration of the test compound. Plot the percentage inhibition of PAF-induced aggregation against the concentration of (R,R)-MK-287 to determine the ED₅₀ value.

Signaling Pathways

The Platelet-Activating Factor Receptor is a G-protein coupled receptor (GPCR) that, upon activation by PAF, initiates a cascade of intracellular signaling events.[1][2] (R,R)-MK-287, as a competitive antagonist, prevents the initiation of this cascade by blocking the binding of PAF to the receptor.

The primary signaling pathway activated by PAFR involves the coupling to G proteins, particularly Gq and Gi.[1] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1] These events culminate in various cellular responses, including platelet aggregation, inflammation, and bronchoconstriction.

PAFR Signaling Pathway

References

(R,R)-MK-287: A Technical Guide to its Application as a Negative Control in Platelet-Activating Factor Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the study of Platelet-Activating Factor (PAF) signaling, the use of specific and potent antagonists is crucial for elucidating the physiological and pathological roles of the PAF receptor (PAF-R). MK-287, also known as L-680,573, is a well-characterized, potent, and selective antagonist of the PAF-R. A fundamental principle in pharmacological research is the use of appropriate controls to ensure the specificity of the observed effects. The enantiomer of the active compound, if significantly less active, can serve as an ideal negative control. This technical guide details the use of (R,R)-MK-287, the inactive enantiomer of the potent PAF-R antagonist (S,S)-MK-287, as a negative control in PAF studies.

The stereospecificity of drug-receptor interactions is a cornerstone of pharmacology. The active enantiomer of a chiral drug is responsible for the therapeutic effect, while the other enantiomer may be inactive or contribute to off-target effects.[1] The use of an inactive enantiomer as a negative control provides a rigorous method to demonstrate that the observed biological effects of the active compound are specifically due to its interaction with the intended target, in this case, the PAF receptor.

This guide provides quantitative data on the differential activity of MK-287 and its enantiomer, detailed experimental protocols for key PAF-related assays, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data demonstrating the stereospecificity of MK-287 and the significantly lower potency of its enantiomer, justifying the use of (R,R)-MK-287 as a negative control.

Table 1: Stereospecific Inhibition of [³H]C₁₈-PAF Binding to Human Cell Membranes by MK-287 and its Enantiomer. [2]

| Compound | Target Membrane | Kᵢ (nM) | Relative Potency vs. (S,S)-MK-287 |

| (S,S)-MK-287 (L-680,573) | Platelet | 6.1 ± 1.5 | 1 |

| Polymorphonuclear Leukocyte (PMN) | 3.2 ± 0.7 | 1 | |

| Lung | 5.49 ± 2.3 | 1 | |

| (R,R)-MK-287 (L-680,574) | Not specified, but stated to be 20-fold less potent than MK-287 | ~64 - 122* | ~1/20 |

| Racemate (L-668,750) | Not specified, but stated to be less potent than MK-287 | - | < 1 |

*Estimated based on the 20-fold lower potency reported by Hwang et al. (1993).

Table 2: Inhibition of PAF-Induced Cellular Responses in Human Cells by (S,S)-MK-287. [2]

| Cellular Response | Cell Type | ED₅₀ (nM) |

| Platelet Aggregation (in plasma) | Platelets | 56 ± 38 |

| Platelet Aggregation (gel-filtered) | Platelets | 1.5 ± 0.5 |

| Elastase Release | Polymorphonuclear Leukocytes (PMNs) | 4.4 ± 2.6 |

While direct ED₅₀ values for (R,R)-MK-287 in these functional assays are not explicitly provided in the primary literature, the 20-fold lower binding affinity strongly suggests a correspondingly weaker effect in functional assays. Therefore, at concentrations where (S,S)-MK-287 shows significant inhibition, (R,R)-MK-287 is expected to have a minimal to negligible effect, making it an excellent negative control.

Experimental Protocols

Detailed methodologies for key experiments in PAF research are provided below. When utilizing (R,R)-MK-287 as a negative control, it should be tested at the same concentrations as the active (S,S)-MK-287.

PAF Receptor Radioligand Binding Assay

This assay measures the ability of a compound to compete with a radiolabeled PAF-R ligand for binding to the receptor.

Materials:

-

Human platelet, polymorphonuclear leukocyte (PMN), or lung cell membranes

-

[³H]C₁₈-PAF (radioligand)

-

(S,S)-MK-287 (test compound)

-

(R,R)-MK-287 (negative control)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.25% bovine serum albumin)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare cell membranes from the desired tissue or cell type.

-

In a reaction tube, add a fixed concentration of [³H]C₁₈-PAF (e.g., 0.5 nM).

-

Add varying concentrations of the unlabeled competitor: (S,S)-MK-287 or (R,R)-MK-287.

-

To determine non-specific binding, add a high concentration of unlabeled PAF (e.g., 1 µM) to a set of tubes.

-

Initiate the binding reaction by adding the cell membrane preparation (e.g., 50-100 µg of protein).

-

Incubate the mixture at a specified temperature and duration (e.g., 25°C for 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

PAF-Induced Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.

Materials:

-

Human whole blood or platelet-rich plasma (PRP)

-

Platelet-Activating Factor (PAF)

-

(S,S)-MK-287 (test compound)

-

(R,R)-MK-287 (negative control)

-

Saline or appropriate vehicle

-

Aggregometer

Procedure:

-

Prepare platelet-rich plasma (PRP) by centrifuging whole blood at a low speed (e.g., 200 x g for 15 minutes).

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10 minutes).

-

Adjust the platelet count in the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pre-incubate a sample of PRP with either vehicle, (S,S)-MK-287, or (R,R)-MK-287 at the desired concentrations for a specified time (e.g., 5 minutes at 37°C).

-

Add a sub-maximal concentration of PAF to induce platelet aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

The percentage of inhibition of aggregation is calculated by comparing the aggregation in the presence of the test compound to the aggregation in the presence of the vehicle.

-

Determine the ED₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

PAF-Induced Elastase Release Assay from Human Neutrophils

This assay measures the ability of a compound to inhibit the release of elastase from neutrophils upon stimulation with PAF.

Materials:

-

Human neutrophils isolated from whole blood

-

Platelet-Activating Factor (PAF)

-

Cytochalasin B

-

(S,S)-MK-287 (test compound)

-

(R,R)-MK-287 (negative control)

-

Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

-

Buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)

-

Spectrophotometer or plate reader

Procedure:

-

Isolate human neutrophils from fresh venous blood using a density gradient centrifugation method.

-

Resuspend the purified neutrophils in the appropriate buffer.

-

Pre-incubate the neutrophil suspension with Cytochalasin B (to enhance degranulation) for a short period (e.g., 5 minutes at 37°C).

-

Add either vehicle, (S,S)-MK-287, or (R,R)-MK-287 at various concentrations and incubate for a specified time (e.g., 10 minutes at 37°C).

-

Stimulate the neutrophils by adding PAF.

-

Incubate for a further period to allow for elastase release (e.g., 15 minutes at 37°C).

-

Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

-

Transfer the supernatant to a new plate.

-

Add the elastase substrate to the supernatant.

-

Measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a spectrophotometer or plate reader.

-

The amount of elastase released is proportional to the rate of substrate cleavage.

-

Calculate the percentage of inhibition of elastase release and determine the ED₅₀ value.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the PAF signaling pathway and a typical experimental workflow for evaluating PAF receptor antagonists.

Caption: Platelet-Activating Factor (PAF) Signaling Pathway and points of intervention.

Caption: Experimental workflow for validating PAF-R antagonist specificity.

Conclusion

The use of (R,R)-MK-287 as a negative control is a scientifically rigorous approach to validate the specificity of the effects observed with its active enantiomer, (S,S)-MK-287, in studies of the Platelet-Activating Factor system. The significant difference in binding affinity and, consequently, functional activity between the two enantiomers provides a clear basis for this application. By incorporating (R,R)-MK-287 into experimental designs, researchers can confidently attribute the inhibitory effects of (S,S)-MK-287 to its specific antagonism of the PAF receptor, thereby strengthening the validity and impact of their findings. This technical guide provides the necessary data, protocols, and conceptual framework to effectively implement this essential control in PAF-related research.

References

An In-depth Technical Guide to the Synthesis and Purification of (R)-Enobosarm ((R)-MK-2866)

A Note on Stereochemistry: Enobosarm (MK-2866) possesses a single chiral center at the carbon atom bearing the hydroxyl and methyl groups. Consequently, it exists as a pair of enantiomers: (S)-Enobosarm and (R)-Enobosarm. The user's request for "(R,R)-MK 287" is presumed to be a typographical error, and this guide will focus on the synthesis and purification of the (R)-enantiomer of MK-2866.

Synthesis of (R)-Enobosarm

The enantioselective synthesis of (R)-Enobosarm is achieved through the use of a chiral building block to introduce the desired stereochemistry. The most common route for the synthesis of the analogous (S)-enantiomer involves the coupling of a chiral brominated amide with 4-cyanophenol. By analogy, the synthesis of (R)-Enobosarm requires the corresponding (S)-configured bromoamide intermediate.

Synthesis of the Chiral Precursor: (2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

The key chiral intermediate for the synthesis of (R)-Enobosarm is (2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide. This can be synthesized from the commercially available (S)-3-bromo-2-hydroxy-2-methylpropionic acid.

Experimental Protocol:

-

Acid Chloride Formation: (S)-3-bromo-2-hydroxy-2-methylpropionic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. The reaction is typically carried out for 1-2 hours. The solvent and excess chlorinating agent are then removed under reduced pressure to yield the crude acid chloride.

-

Amide Coupling: The resulting crude (S)-3-bromo-2-hydroxy-2-methylpropanoyl chloride is dissolved in a suitable aprotic solvent, such as THF or DCM. To this solution, 4-amino-2-(trifluoromethyl)benzonitrile and a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), are added at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide.

Synthesis of (R)-Enobosarm ((R)-MK-2866)

The final step in the synthesis of (R)-Enobosarm involves the Williamson ether synthesis, where the chiral bromoamide is reacted with 4-cyanophenol.

Experimental Protocol:

-

Reaction Setup: A mixture of (2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide, 4-cyanophenol, and a base such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) is prepared in an aprotic solvent like acetone, acetonitrile, or dimethylformamide (DMF).

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 60-80°C) and stirred for several hours until the starting material is consumed, as indicated by TLC analysis.

-

Work-up and Purification: After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude (R)-Enobosarm is then purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography to yield the final product.

Synthetic Pathway Diagram:

Purification of (R)-Enobosarm

The purification of (R)-Enobosarm is crucial to ensure high enantiomeric purity, which is a critical parameter for its potential use in research and development. The primary methods for purifying enantiomers are chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol:

-

Column Selection: A suitable chiral column is selected. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® or Chiralpak® series), are often effective for separating a wide range of chiral compounds, including arylpropionamide derivatives.

-

Mobile Phase Optimization: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best separation (resolution) between the (R) and (S) enantiomers. Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) may be used in small amounts to improve peak shape.

-

Chromatographic Conditions: The flow rate, column temperature, and detection wavelength (typically in the UV range, e.g., 254 nm) are set to optimal values.

-

Fraction Collection: The eluent corresponding to the peak of the (R)-enantiomer is collected. The collected fractions are then combined, and the solvent is evaporated to obtain the purified (R)-Enobosarm.

Supercritical Fluid Chromatography (SFC)

SFC is an alternative and often faster method for chiral separations. It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Experimental Protocol:

-

Column Selection: Similar to chiral HPLC, a suitable chiral stationary phase is chosen.

-

Mobile Phase Composition: The mobile phase consists of supercritical CO₂ and a polar co-solvent (modifier), such as methanol, ethanol, or isopropanol. The percentage of the co-solvent is a key parameter for optimizing the separation. Additives can also be used to improve peak shape and resolution.

-

SFC Conditions: The back pressure, temperature, and flow rate are optimized to achieve efficient separation.

-

Purification: The crude sample is injected onto the preparative SFC system, and the fraction corresponding to the (R)-enantiomer is collected. The solvent is then removed to yield the purified product.

Purification Workflow Diagram:

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of (R)-Enobosarm. The values are approximate and can vary depending on the specific reaction and purification conditions.

Table 1: Synthesis of (R)-Enobosarm - Key Parameters

| Step | Reactants | Key Reagents | Solvent(s) | Typical Yield (%) |

| 1. Acid Chloride Formation | (S)-3-bromo-2-hydroxy-2-methylpropionic acid | SOCl₂ or (COCl)₂ | DCM or THF | >95 (crude) |

| 2. Amide Coupling | (S)-3-bromo-2-hydroxy-2-methylpropanoyl chloride, 4-amino-2-(trifluoromethyl)benzonitrile | TEA or DIPEA | THF or DCM | 70 - 85 |

| 3. Williamson Ether Synthesis | (2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide, 4-cyanophenol | K₂CO₃ or NaH | Acetone or DMF | 60 - 80 |

Table 2: Purification of (R)-Enobosarm - Comparison of Methods

| Method | Typical Chiral Stationary Phase | Typical Mobile Phase | Purity Achieved (%) | Typical Recovery (%) |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak IA) | Hexane/Isopropanol with optional additives (TFA/DEA) | >99 (enantiomeric excess) | 80 - 95 |

| Chiral SFC | Polysaccharide-based (e.g., Chiralpak AD-H) | Supercritical CO₂/Methanol with optional additives | >99 (enantiomeric excess) | 85 - 98 |

This guide provides a comprehensive overview of the synthetic and purification methodologies for (R)-Enobosarm, intended for researchers and professionals in the field of drug development. The experimental protocols are based on established chemical principles and analogous syntheses of related compounds. For laboratory implementation, it is essential to consult relevant safety data sheets and perform reactions under appropriate safety precautions.

An In-depth Technical Guide to the Biological Activity of (R,R)-MK 287

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of (R,R)-MK 287, a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. The information presented herein is curated for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's mechanism of action, quantitative pharmacological data, and the experimental methodologies used for its characterization.

Introduction

This compound, also known as L-680,573, is a tetrahydrofuran analog that has been identified as a highly potent and specific competitive antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a powerful phospholipid mediator implicated in a variety of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular events. By blocking the PAF receptor, this compound effectively inhibits the downstream signaling cascades initiated by PAF, thereby mitigating its biological effects. The activity of MK 287 is stereospecific, with the (R,R)-enantiomer demonstrating significantly higher potency compared to its (S,S)-enantiomer.

Mechanism of Action: PAF Receptor Antagonism

This compound exerts its biological effects by competitively binding to the PAF receptor, a G-protein coupled receptor (GPCR). The PAF receptor is primarily coupled to the Gq alpha subunit. Upon activation by PAF, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling pathway ultimately results in a range of cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction. This compound, by occupying the PAF binding site on the receptor, prevents these downstream events.

(R,R)-MK 287 for studying stereospecificity

An In-depth Technical Guide on the Stereospecificity of the Platelet-Activating Factor Receptor Antagonist MK-287

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the stereospecificity of the potent platelet-activating factor (PAF) receptor antagonist, MK-287, also known as L-680,573. While the query specified "(R,R)-MK 287," the available scientific literature predominantly refers to this compound as MK-287 or L-680,573 without explicit assignment of the (R,R) configuration. However, the stereochemical nature of this tetrahydrofuran analog is crucial to its pharmacological activity, as evidenced by the significantly lower potency of its enantiomer, L-680,574. This guide will provide a comprehensive overview of the stereospecific interactions of MK-287 with the PAF receptor, its impact on downstream signaling pathways, and detailed experimental protocols for studying these effects.

Quantitative Pharmacological Data

The stereoselectivity of MK-287 is highlighted by the marked differences in binding affinity and functional inhibition between its stereoisomers. The following tables summarize the key quantitative data.

Table 1: Stereospecific Binding Affinity of MK-287 and its Enantiomer to Human PAF Receptors

| Compound | Tissue Source of Membranes | Binding Affinity (Ki in nM) |

| MK-287 (L-680,573) | Platelets | 6.1 ± 1.5[1][2] |

| Polymorphonuclear Leukocytes (PMNs) | 3.2 ± 0.7[1][2] | |

| Lung | 5.49 ± 2.3[1][2] | |

| L-680,574 (Enantiomer) | Not specified | ~20-fold less potent than MK-287[1][2] |

| L-668,750 (Racemate) | Not specified | Less potent than MK-287[1][2] |

Table 2: In Vitro Functional Activity of MK-287

| Assay | Cell Type/System | Parameter | Value (nM) |

| Platelet Aggregation | Platelets in Plasma | ED50 | 56 ± 38[1][2] |

| Platelet Aggregation | Gel-filtered Platelets | ED50 | 1.5 ± 0.5[1][2] |

| Elastase Release | Polymorphonuclear Leukocytes (PMNs) | ED50 | 4.4 ± 2.6[1][2] |

Table 3: In Vivo Efficacy of MK-287

| Animal Model | PAF-Induced Effect | Route of Administration | Efficacy (ED50 in mg/kg) |

| Mice | Lethality | Oral | 0.8[1][2] |

| Guinea Pigs | Bronchoconstriction | Intraduodenal | 0.18[1][2] |

| Guinea Pigs | Bronchoconstriction | Intravenous | 0.19[1][2] |

Signaling Pathways and Experimental Workflows

The interaction of MK-287 with the PAF receptor competitively inhibits the downstream signaling cascade initiated by platelet-activating factor. The following diagrams illustrate the relevant signaling pathway and a general workflow for assessing antagonist activity.

Caption: PAF Receptor Signaling and Inhibition by MK-287.

Caption: General experimental workflow for stereospecificity studies.

Experimental Protocols

The following are representative detailed methodologies for key experiments used to characterize PAF receptor antagonists like MK-287.

Protocol 1: PAF Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of test compounds for the PAF receptor.

1. Materials and Reagents:

-

Human platelet membranes (or other tissues expressing PAF receptors)

-

[³H]PAF or other suitable radiolabeled PAF receptor antagonist (e.g., [³H]WEB 2086)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.25% bovine serum albumin)

-

Test compounds (MK-287, its enantiomer, and racemate) at various concentrations

-

Unlabeled PAF (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail and scintillation counter

2. Procedure:

-

Prepare a suspension of human platelet membranes in ice-cold binding buffer.

-

In a series of tubes, add a fixed concentration of the radioligand (e.g., [³H]PAF).

-

For total binding, add only the radioligand and membrane suspension.

-

For non-specific binding, add the radioligand, membrane suspension, and a high concentration of unlabeled PAF.

-

For competitive binding, add the radioligand, membrane suspension, and varying concentrations of the test compounds.

-

Incubate the tubes at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: PAF-Induced Platelet Aggregation Assay

This protocol outlines the procedure to measure the inhibitory effect of test compounds on PAF-induced platelet aggregation in human platelet-rich plasma (PRP).

1. Materials and Reagents:

-

Freshly drawn human whole blood collected in sodium citrate tubes.

-

Platelet-activating factor (PAF) solution.

-

Test compounds (MK-287 and its stereoisomers) at various concentrations.

-

Saline or appropriate vehicle control.

-

Platelet aggregometer.

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Transfer the supernatant (PRP) to a new tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

-

Adjust the platelet count in the PRP with PPP if necessary.

3. Aggregation Measurement:

-

Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

-

Calibrate the aggregometer with PRP as 0% aggregation and PPP as 100% aggregation.

-

Add the test compound or vehicle control to the PRP and incubate for a specified period (e.g., 2-5 minutes).

-

Initiate platelet aggregation by adding a submaximal concentration of PAF.

-

Record the change in light transmission for a set duration (e.g., 5-10 minutes).

4. Data Analysis:

-

The maximum percentage of aggregation is determined for each concentration of the test compound.

-

Plot the percentage of inhibition of aggregation against the logarithm of the test compound concentration.

-

Determine the ED50 value (the effective dose that causes 50% inhibition of PAF-induced platelet aggregation) from the dose-response curve.

Conclusion

The pharmacological data for MK-287 (L-680,573) and its stereoisomers provide a clear and compelling case for the stereospecificity of the platelet-activating factor receptor. The significantly higher potency of one enantiomer over the other underscores the importance of three-dimensional molecular structure in drug-receptor interactions. This technical guide provides researchers and drug development professionals with the foundational knowledge, quantitative data, and experimental frameworks necessary to investigate and leverage stereospecificity in the design of novel therapeutics targeting the PAF receptor and other chiral drug targets. The provided protocols offer a starting point for the in-depth characterization of such compounds.

References

The Discovery and Preclinical Profile of (R,R)-MK-287: A Potent and Selective PAF Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R,R)-MK-287, also known as L-680,573, is the potent and stereospecific (R,R)-enantiomer of the tetrahydrofuran-based platelet-activating factor (PAF) receptor antagonist developed by Merck Sharp & Dohme Research Laboratories. This document provides a comprehensive technical overview of the discovery, history, and preclinical pharmacological profile of (R,R)-MK-287. It includes a summary of its binding affinity and functional potency across a range of in vitro and in vivo assays, detailed experimental protocols for key studies, and a schematic representation of its mechanism of action within the PAF receptor signaling pathway. The exceptional potency and selectivity of (R,R)-MK-287 established it as a significant tool compound for investigating the physiological and pathological roles of PAF.

Discovery and History

The discovery of (R,R)-MK-287 emerged from a dedicated medicinal chemistry program at Merck in the late 1980s and early 1990s, aimed at identifying potent and selective antagonists for the platelet-activating factor (PAF) receptor. PAF, a potent phospholipid mediator, was implicated in a variety of inflammatory and allergic diseases, making its receptor a compelling therapeutic target.

The development of tetrahydrofuran-based PAF antagonists represented a novel chemical approach. The synthesis and pharmacological evaluation of a series of these compounds led to the identification of MK-287 (L-680,573) as a particularly promising lead. Subsequent stereochemical studies revealed that the biological activity resided predominantly in the (R,R)-enantiomer, (R,R)-MK-287, which was found to be significantly more potent than its (S,S)-enantiomer and the racemate. This discovery underscored the critical importance of stereochemistry in the interaction with the PAF receptor and solidified (R,R)-MK-287's position as a benchmark compound in the field. Although the clinical development of many PAF antagonists, including potentially (R,R)-MK-287, was ultimately discontinued for various indications, its value as a highly potent and selective research tool remains.

Quantitative Pharmacological Data

The pharmacological activity of (R,R)-MK-287 has been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data, demonstrating its high affinity for the PAF receptor and its potent functional antagonism.

Table 1: In Vitro Receptor Binding Affinity of (R,R)-MK-287

| Preparation | Radioligand | Kᵢ (nM) |

| Human Platelet Membranes | [³H]C₁₈-PAF | 6.1 ± 1.5 |

| Human Polymorphonuclear Leukocyte (PMN) Membranes | [³H]C₁₈-PAF | 3.2 ± 0.7 |

| Human Lung Membranes | [³H]C₁₈-PAF | 5.49 ± 2.3 |

Table 2: In Vitro Functional Antagonism of (R,R)-MK-287

| Assay | Cell Type/Preparation | Agonist | ED₅₀ (nM) |

| Platelet Aggregation | Human Platelets in Plasma | PAF | 56 ± 38 |

| Platelet Aggregation | Gel-filtered Human Platelets | PAF | 1.5 ± 0.5 |

| Elastase Release | Human PMNs | PAF | 4.4 ± 2.6 |

Table 3: In Vivo Efficacy of (R,R)-MK-287

| Animal Model | Endpoint | Route of Administration | ED₅₀ (mg/kg) |

| Mouse | PAF-induced Lethality | Oral | 0.8 |

| Guinea Pig | PAF-induced Bronchoconstriction | Intraduodenal | 0.18 |

| Guinea Pig | PAF-induced Bronchoconstriction | Intravenous | 0.19 |

Mechanism of Action and Signaling Pathway

(R,R)-MK-287 is a competitive antagonist of the platelet-activating factor receptor (PAF-R), a G-protein coupled receptor (GPCR). By binding to the PAF-R, (R,R)-MK-287 prevents the binding of the endogenous ligand, PAF, thereby inhibiting the initiation of downstream intracellular signaling cascades. The PAF-R is known to couple to multiple G proteins, primarily Gq/11 and Gi/o, leading to the activation of various effector enzymes and the generation of second messengers.

The primary signaling pathway inhibited by (R,R)-MK-287 involves the Gq/11-mediated activation of phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in a range of cellular responses, including platelet aggregation, neutrophil degranulation (e.g., elastase release), and smooth muscle contraction.

Figure 1: Simplified PAF Receptor Signaling Pathway and Inhibition by (R,R)-MK-287.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of (R,R)-MK-287.

PAF Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of (R,R)-MK-287 for the PAF receptor.

Materials:

-

Human platelet, polymorphonuclear leukocyte (PMN), or lung membranes

-

[³H]C₁₈-PAF (radioligand)

-

(R,R)-MK-287 (test compound)

-

Unlabeled PAF (for non-specific binding determination)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.25% bovine serum albumin)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare membrane suspensions in ice-cold binding buffer.

-

In reaction tubes, add binding buffer, a fixed concentration of [³H]C₁₈-PAF (typically at or below its K₋d value), and varying concentrations of (R,R)-MK-287.

-

For the determination of non-specific binding, add a high concentration of unlabeled PAF to separate tubes.

-

Initiate the binding reaction by adding the membrane preparation to the tubes.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of (R,R)-MK-287 from the concentration-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

PAF-Induced Platelet Aggregation Assay

Objective: To determine the functional antagonist potency (ED₅₀) of (R,R)-MK-287 in inhibiting PAF-induced platelet aggregation.

Materials:

-

Freshly prepared human platelet-rich plasma (PRP) or gel-filtered platelets

-

Platelet-activating factor (PAF)

-

(R,R)-MK-287 (test compound)

-

Saline or appropriate vehicle

-

Light transmission aggregometer

Procedure:

-

Adjust the platelet count in the PRP if necessary.

-

Pre-warm the platelet suspension to 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and platelet-poor plasma (100% aggregation).

-

Add a known volume of the platelet suspension to the aggregometer cuvette with a stir bar.

-

Add varying concentrations of (R,R)-MK-287 or vehicle and incubate for a short period (e.g., 2-5 minutes).

-

Initiate platelet aggregation by adding a fixed, sub-maximal concentration of PAF.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

Construct a concentration-response curve for the inhibition of PAF-induced aggregation by (R,R)-MK-287 and determine the ED₅₀ value.

PAF-Induced Elastase Release Assay from Neutrophils

Objective: To determine the functional antagonist potency (ED₅₀) of (R,R)-MK-287 in inhibiting PAF-induced elastase release from human neutrophils (PMNs).

Materials:

-

Isolated human neutrophils

-

Platelet-activating factor (PAF)

-

(R,R)-MK-287 (test compound)

-

Cytochalasin B (to enhance degranulation)

-

A specific elastase substrate (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

-

Buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)

-

Spectrophotometer or plate reader

Procedure:

-

Isolate neutrophils from fresh human blood using density gradient centrifugation.

-

Resuspend the neutrophils in the appropriate buffer.

-

Pre-incubate the neutrophil suspension with cytochalasin B at 37°C for a short period (e.g., 5 minutes).

-

Add varying concentrations of (R,R)-MK-287 or vehicle to the cells and incubate for a further period (e.g., 10 minutes).

-

Stimulate elastase release by adding a fixed concentration of PAF and incubate for a set time (e.g., 15-30 minutes) at 37°C.

-

Terminate the reaction by centrifugation to pellet the cells.

-

Transfer the supernatant to a new plate/cuvette.

-

Add the elastase substrate and measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm).

-

Calculate the percentage inhibition of elastase release for each concentration of (R,R)-MK-287 and determine the ED₅₀ value.

Preclinical Development Workflow

The preclinical development of a potent and selective antagonist like (R,R)-MK-287 typically follows a structured workflow designed to identify and characterize the compound's pharmacological properties.

Figure 2: Representative Preclinical Development Workflow for a PAF Receptor Antagonist.

Conclusion

(R,R)-MK-287 is a highly potent and selective, stereospecific antagonist of the platelet-activating factor receptor. Its discovery and thorough preclinical characterization by Merck provided the scientific community with a valuable pharmacological tool to explore the intricate roles of PAF in health and disease. The comprehensive in vitro and in vivo data underscore its high affinity for the PAF receptor and its efficacy in blocking PAF-mediated cellular and physiological responses. The detailed experimental protocols and an understanding of its mechanism of action continue to be relevant for researchers in the fields of inflammation, allergy, and thrombosis.

In Vitro Characterization of (R,R)-MK 287: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of (R,R)-MK 287, a potent and selective antagonist of the platelet-activating factor (PAF) receptor. The information presented herein is intended to equip researchers and drug development professionals with the necessary data and methodologies to effectively study this compound.

Core Compound Profile

This compound, also known as L-680,573, is a tetrahydrofuran analog that demonstrates high affinity and specificity for the PAF receptor. Its antagonistic properties make it a valuable tool for investigating PAF-mediated signaling pathways and a potential therapeutic agent for PAF-related inflammatory and allergic conditions.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's in vitro activity, compiled from various studies.

Table 1: Receptor Binding Affinity of this compound

| Parameter | Cell/Tissue Source | Radioligand | Value (nM) |

| Kᵢ | Human Platelet Membranes | [³H]C₁₈-PAF | 6.1 ± 1.5[1] |

| Kᵢ | Human Polymorphonuclear Leukocyte (PMN) Membranes | [³H]C₁₈-PAF | 3.2 ± 0.7[1] |

| Kᵢ | Human Lung Membranes | [³H]C₁₈-PAF | 5.49 ± 2.3[1] |

| Kᵢ | Rabbit Platelet Membranes | [³H]PAF | 3.9[2] |

| Kᵢ | Human Platelet Membranes | [³H]PAF | 0.3[2] |

| K_D | Human Platelet Membranes | [³H]MK 287 | 2.1 ± 0.6[1] |

| K_D | Human PMN Membranes | [³H]MK 287 | 2.9 ± 1.2[1] |

Table 2: Functional Antagonism of PAF-Induced Cellular Responses by this compound

| Assay | Cell Type | Agonist | Parameter | Value (nM) |

| Platelet Aggregation | Human Platelets in Plasma | PAF | ED₅₀ | 56 ± 38[1] |

| Platelet Aggregation | Gel-filtered Human Platelets | PAF | ED₅₀ | 1.5 ± 0.5[1] |

| Elastase Release | Human PMNs | PAF | ED₅₀ | 4.4 ± 2.6[1] |

Table 3: Stereospecificity of PAF Receptor Antagonism

| Compound | Potency Relative to this compound |

| This compound (L-680,573) | 1x |

| Racemate (L-668,750) | Less Potent[1] |

| Enantiomer (L-680,574) | 20-fold Less Potent[1] |

Table 4: Selectivity of this compound

| Receptor | Radioligand | This compound Concentration | Effect |

| LTB₄ Receptor | [³H]LTB₄ | 1-10 µM | No alteration in binding[1] |

| LTC₄ Receptor | [³H]LTC₄ | 1-10 µM | No alteration in binding[1] |

| C5a Receptor | [¹²⁵I]C5a | 1-10 µM | No alteration in binding[1] |

| FMLP Receptor | [³H]FMLP | 1-10 µM | No alteration in binding[1] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize this compound.

PAF Receptor Radioligand Binding Assay

This competitive binding assay determines the affinity of this compound for the PAF receptor.

Experimental Workflow:

Materials:

-

Human platelet or PMN membranes

-

Radioligand: [³H]WEB 2086 or [³H]C₁₈-PAF

-

Unlabeled PAF (for non-specific binding)

-

This compound

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (GF/C)

-

Scintillation fluid

-

96-well filter plates and vacuum manifold

Procedure:

-

Membrane Preparation: Prepare membranes from human platelets or PMNs by homogenization and differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the cell membranes (20-50 µg protein/well), a fixed concentration of [³H]WEB 2086 (e.g., 1-2 nM), and a range of concentrations of this compound.

-

Non-specific Binding: To determine non-specific binding, a set of wells should contain the membranes, radioligand, and a high concentration of unlabeled PAF (e.g., 1 µM).

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through GF/C filters pre-soaked in wash buffer.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_D), where [L] is the concentration of the radioligand and K_D is its dissociation constant.

PAF-Induced Platelet Aggregation Assay

This functional assay measures the ability of this compound to inhibit platelet aggregation induced by PAF.

Experimental Workflow:

Materials:

-

Fresh human whole blood

-

3.2% Sodium citrate

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet-activating factor (PAF)

-

This compound

-

Light Transmission Aggregometer

Procedure:

-

PRP and PPP Preparation: Collect fresh human blood into tubes containing 3.2% sodium citrate. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes to obtain PPP.

-

Assay Setup: Place a cuvette with PRP into the aggregometer and allow it to equilibrate to 37°C with stirring.

-

Baseline: Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.

-

Inhibition: Add varying concentrations of this compound to the PRP and incubate for a short period (e.g., 2-5 minutes).

-

Aggregation Induction: Add a sub-maximal concentration of PAF to induce platelet aggregation and record the change in light transmission for several minutes.

-

Data Analysis: Determine the maximum percentage of aggregation for each concentration of this compound. Calculate the percentage of inhibition relative to the control (PAF alone). Plot the percent inhibition against the logarithm of the this compound concentration to determine the ED₅₀ value.

PAF-Induced Elastase Release Assay from PMNs

This assay quantifies the inhibitory effect of this compound on the release of elastase from human polymorphonuclear leukocytes (PMNs) upon stimulation with PAF.

Experimental Workflow:

Materials:

-

Isolated human PMNs

-

Platelet-activating factor (PAF)

-

This compound

-

Hanks' Balanced Salt Solution (HBSS) or similar buffer

-

Colorimetric or fluorometric elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

-

Microplate reader

Procedure:

-

PMN Isolation: Isolate PMNs from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

Assay Setup: Pre-incubate the isolated PMNs with varying concentrations of this compound for a short period at 37°C.

-

Stimulation: Add PAF to the PMN suspension to induce degranulation and elastase release.

-

Incubation: Incubate the mixture at 37°C for a defined time (e.g., 15-30 minutes).

-

Sample Collection: Terminate the reaction by placing the samples on ice and then centrifuge to pellet the cells.

-

Enzyme Activity Measurement: Transfer the supernatant to a new microplate. Add a specific elastase substrate to each well.

-

Quantification: Incubate the plate at 37°C and measure the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition of elastase release for each concentration of this compound compared to the control (PAF alone). Plot the percent inhibition against the logarithm of the this compound concentration to determine the ED₅₀ value.

Downstream Signaling Pathway

This compound exerts its antagonistic effects by blocking the binding of PAF to its G-protein coupled receptor (GPCR), thereby inhibiting the downstream signaling cascade. The PAF receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein.

Signaling Pathway Diagram:

Explanation of the Pathway:

-

Ligand Binding: Platelet-activating factor (PAF) binds to its seven-transmembrane G-protein coupled receptor on the cell surface.

-

G-Protein Activation: This binding event activates the associated heterotrimeric G-protein, specifically causing the Gαq subunit to exchange GDP for GTP.

-

PLC Activation: The activated Gαq subunit then stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca²⁺) into the cytosol.

-

PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

Cellular Response: The rise in intracellular calcium and the activation of PKC trigger a cascade of downstream events, culminating in various cellular responses such as platelet aggregation, neutrophil degranulation (elastase release), and inflammatory mediator production.

This compound, as a competitive antagonist, prevents the initial binding of PAF to its receptor, thereby inhibiting the entire downstream signaling cascade and the subsequent cellular responses.

References

Methodological & Application

Application Notes and Protocols for (R,R)-MK-287 Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-MK-287, also known as L-680,573, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. The PAF receptor is a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular events. Understanding the binding characteristics of antagonists like (R,R)-MK-287 is crucial for the development of novel therapeutics targeting these pathways. These application notes provide detailed protocols for conducting competitive radioligand binding assays to determine the affinity and potency of (R,R)-MK-287 for the PAF receptor.

Quantitative Data Summary

The following table summarizes the binding affinity and functional potency of (R,R)-MK-287 for the human Platelet-Activating Factor (PAF) receptor.

| Parameter | Tissue/Cell Type | Value (nM) | Notes |

| Ki | Human Platelet Membranes | 6.1 ± 1.5 | Inhibition of [3H]C18-PAF binding. |

| Ki | Human Polymorphonuclear Leukocyte (PMN) Membranes | 3.2 ± 0.7 | Inhibition of [3H]C18-PAF binding. |

| Ki | Human Lung Membranes | 5.49 ± 2.3 | Inhibition of [3H]C18-PAF binding. |

| Kd | Human Platelet Membranes | 2.1 ± 0.6 | Direct binding of [3H]MK-287. |

| Kd | Human PMN Membranes | 2.9 ± 1.2 | Direct binding of [3H]MK-287. |

| ED50 | Human Platelets in Plasma | 56 ± 38 | Inhibition of PAF-induced aggregation. |

| ED50 | Gel-filtered Human Platelets | 1.5 ± 0.5 | Inhibition of PAF-induced aggregation. |

| ED50 | Human PMNs | 4.4 ± 2.6 | Inhibition of PAF-induced elastase release. |

Signaling Pathway

The Platelet-Activating Factor (PAF) receptor is a G-protein coupled receptor that, upon activation by PAF, initiates a cascade of intracellular signaling events. The binding of PAF to its receptor activates heterotrimeric G-proteins, primarily Gq/11 and Gi/o. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction. (R,R)-MK-287 acts as a competitive antagonist, blocking the binding of PAF to the receptor and thereby inhibiting these downstream signaling pathways.

PAF Receptor Signaling Pathway

Experimental Protocols

Competitive Radioligand Binding Assay for (R,R)-MK-287

This protocol details the methodology for a competitive radioligand binding assay to determine the inhibition constant (Ki) of (R,R)-MK-287 for the PAF receptor using a radiolabeled PAF analog, such as [3H]PAF, and membrane preparations from cells endogenously expressing the PAF receptor (e.g., human platelets or PMNs) or a recombinant cell line.

Materials and Reagents:

-

Membrane Preparation: Isolated membranes from human platelets, PMNs, or a cell line overexpressing the human PAF receptor.

-

Radioligand: [3H]PAF (specific activity ~100-200 Ci/mmol).

-

(R,R)-MK-287: Stock solution in a suitable solvent (e.g., DMSO).

-

Unlabeled PAF: For determination of non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissues in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Assay Setup:

-

Prepare serial dilutions of (R,R)-MK-287 in assay buffer. The final concentrations should typically span a range from 10 pM to 1 µM.

-

In a 96-well plate, set up the following in triplicate for each concentration of (R,R)-MK-287:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]PAF (at a final concentration close to its Kd), and 100 µL of membrane preparation.

-

Competitor Binding: 50 µL of (R,R)-MK-287 dilution, 50 µL of [3H]PAF, and 100 µL of membrane preparation.

-